3,7-Diaminophenothiazin-5-ium

描述

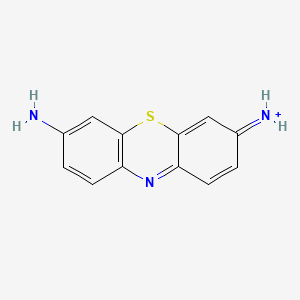

Structure

3D Structure

属性

IUPAC Name |

(7-aminophenothiazin-3-ylidene)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6,13H,14H2/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHZUHVSERGLNW-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N3S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10999693, DTXSID601307427 | |

| Record name | 7-Amino-3H-phenothiazin-3-iminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10999693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-Diaminophenothiazin-5-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26754-93-8, 78338-22-4 | |

| Record name | Thionine cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026754938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thionin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078338224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Amino-3H-phenothiazin-3-iminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10999693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-Diaminophenothiazin-5-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIONINE CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CFV7T4334 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 3,7 Diaminophenothiazin 5 Ium

Advanced Synthesis Routes for the Core Phenothiazinium Cation

The synthesis of the 3,7-diaminophenothiazin-5-ium core, the fundamental structure of methylene (B1212753) blue and its analogues, has evolved from classical methods to more refined, high-purity strategies. These methods are critical for ensuring the quality and efficacy of the final compounds for various applications.

Multi-Step Chemical Transformations

The construction of the phenothiazinium ring system is a multi-step process that often begins with precursor molecules that are then chemically transformed through various reactions, including nitrosylation, oxidative coupling, and ring closure.

One of the foundational methods for creating the phenothiazine (B1677639) skeleton is the Bernthsen synthesis, which involves the reaction of diphenylamine (B1679370) with sulfur at high temperatures wikipedia.org. Modern approaches, however, often rely on the cyclization of 2-substituted diphenyl sulfides for better control and higher yields.

Oxidative Coupling and Ring Closure: A key strategy in forming the phenothiazine ring involves an oxidative coupling or cyclization step. For instance, the reaction of o-substituted arylamines or arylthiols with a suitable coupling partner, such as 2,5-dihydroxybenzoic acid and its derivatives, can be mediated by enzymes like laccase in an aqueous solution to form phenothiazine structures through C-N and C-S bond formation nih.gov. This enzymatic approach represents a green and environmentally friendly alternative to traditional chemical methods that may use transition metal catalysts like copper iodide, iron salts, or palladium in organic solvents at elevated temperatures nih.gov.

Another approach involves the iron-catalyzed oxidative C-N coupling of phenols with phenothiazine, which proceeds via the formation of a phenothiazine radical under oxidative conditions nih.gov. This highlights the importance of oxidation in the formation and functionalization of the phenothiazine core. Furthermore, metal-free cross-dehydrogenative coupling of phenols and anilines with phenothiazines has been achieved using hypervalent iodine reagents, affording N-arylphenothiazines under mild conditions acs.org.

A three-component reaction under metal-free conditions has also been developed, starting from cyclohexanones, elemental sulfur, and inorganic ammonium (B1175870) salts to selectively produce phenothiazines rsc.org. This method underscores the versatility of synthetic strategies for accessing the core structure.

Strategies for High-Purity Compound Preparation and Impurity Management

The production of high-purity this compound compounds is crucial, particularly for their use in sensitive applications. Impurities can arise from starting materials, side reactions, or degradation products. Therefore, robust purification methods and stringent impurity management are essential.

Common impurities in commercially produced this compound chloride (Methylene Blue) can include azure B, azure A, azure C, and thionin, which are demethylated analogues. The presence of metal ions is also a significant concern. High-purity formulations are often required to contain very low levels of metals such as aluminum, chromium, zinc, copper, iron, manganese, and nickel.

Purification strategies often involve recrystallization from various solvents to remove organic impurities. Ion exchange chromatography can be employed to exchange counter-ions or to remove ionic impurities d-nb.info. For instance, a bromide form of a 3,7-bis-(dimethylamino)-phenothiazin-5-ium compound can be converted to the chloride form by eluting it through an ion exchange column d-nb.info.

Modern synthetic methods are also designed to minimize the formation of by-products. For example, in the synthesis of 3-N′-arylaminophenothiazines, controlling the reaction temperature and the rate of addition of the arylamine to a suspension of phenothiazin-5-ium tetraiodide is critical to prevent the formation of the symmetrically disubstituted by-product.

Design and Synthesis of this compound Derivatives

The functionalization of the this compound core at the amino groups is a key area of research, allowing for the fine-tuning of the molecule's properties. Both symmetrical and asymmetrical derivatives have been synthesized, each with distinct synthetic challenges and potential applications.

Symmetrical and Asymmetrical Functionalization Strategies

Symmetrical Derivatives: The synthesis of symmetrically 3,7-disubstituted phenothiazin-5-ium dyes is generally more straightforward. These compounds, where both amino groups at the 3 and 7 positions are identical, can be prepared through several established methods. A common route involves the oxidation of phenothiazine with reagents like bromine or iodine to form a phenothiazin-5-ium perhalide intermediate. Subsequent treatment of this intermediate with an excess of a single type of amine leads to the formation of the symmetrically disubstituted product.

Asymmetrical Derivatives: The preparation of asymmetrically functionalized derivatives, where the amino groups at the 3 and 7 positions are different, presents a greater synthetic challenge. A successful strategy involves a stepwise reaction sequence. This often starts with the reaction of phenothiazin-5-ium tetraiodide hydrate (B1144303) with a limited amount of a secondary amine to yield a 3-(dialkylamino)phenothiazin-5-ium triiodide intermediate. This monosubstituted product can then be isolated and reacted with a different amine to introduce the second, distinct amino group at the 7-position. This stepwise approach allows for the controlled synthesis of a wide range of unsymmetrical this compound salts.

Two primary synthetic routes for asymmetrical phenothiazine diarylamino derivatives have been verified:

Route 1: Involves the reaction of a 3-(phenylamino)phenothiazin-5-ium triiodide with a series of arylamines.

Route 2: Employs the reaction of 3-substituted phenothiazine derivatives with aniline.

These methods have enabled the synthesis of a variety of asymmetrically substituted phenothiazine derivatives with diverse functional groups.

Incorporation of Diverse Substituents and their Synthetic Pathways

The versatility of the this compound scaffold is further demonstrated by the wide range of substituents that can be incorporated at the amino positions.

The nature of the amino substituents at the 3 and 7 positions significantly influences the electronic and steric properties of the resulting phenothiazinium dye.

Dialkylamino Derivatives: The introduction of dialkylamino groups is a common modification. The synthesis of 3,7-bis(dialkylamino)phenothiazin-5-ium analogues can be achieved through the reaction of 3,7-dibromophenothiazin-5-ium bromide with the corresponding dialkylamine. The choice of solvent is critical in this reaction to avoid the formation of by-products through competition with the nucleophilic substitution.

Arylamino Derivatives: The synthesis of 3,7-bis(arylamino)phenothiazines has also been extensively explored. A two-stage method involves the oxidation of phenothiazine with molecular iodine to form phenothiazin-5-ium tetraiodide, followed by the nucleophilic addition of aromatic amines acs.org. This approach has been used to synthesize derivatives with various substituents on the aryl rings, including amino and sulfo groups acs.org. The development of synthetic protocols for 3,7-bis(N′-arylamino)phenothiazines with ester, carboxylic acid, sulfonic acid, amide, and amine groups has been reported.

N-Heterocyclic Derivatives: The incorporation of N-heterocyclic moieties, such as morpholine (B109124), at the 3 and/or 7 positions has also been achieved. For example, the synthesis of 3-morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium chloride involves the reaction of a monosubstituted phenothiazinium salt with morpholine. The presence of the morpholine unit has been shown to reduce the tendency of the dye to aggregate.

The following table summarizes some of the synthetic approaches for different amino group variations:

| Substituent Type | General Synthetic Approach | Key Intermediates |

| Symmetrical Dialkylamino | Reaction of a 3,7-dihalophenothiazin-5-ium salt with an excess of a dialkylamine. | 3,7-Dibromophenothiazin-5-ium bromide |

| Asymmetrical Dialkylamino | Stepwise reaction of phenothiazin-5-ium tetraiodide with two different dialkylamines. | 3-(Dialkylamino)phenothiazin-5-ium triiodide |

| Symmetrical Arylamino | Oxidation of phenothiazine followed by reaction with an excess of an arylamine. | Phenothiazin-5-ium tetraiodide |

| Asymmetrical Arylamino | Reaction of a 3-(arylamino)phenothiazin-5-ium salt with a different arylamine. | 3-(Arylamino)phenothiazin-5-ium triiodide |

| N-Heterocyclic | Reaction of a mono- or di-halophenothiazin-5-ium salt with an N-heterocycle. | 3-Halo- or 3,7-dihalophenothiazin-5-ium salt |

Introduction of Carboxylic Acid, Morpholine, and other Functional Moieties

The strategic introduction of functional groups at the 3 and 7 positions of the phenothiazinium core is critical for tailoring the molecule's properties. Methods have been developed to create both symmetrical and, more recently, asymmetrical derivatives bearing moieties such as carboxylic acids and morpholine groups. researchgate.netmdpi.com

A notable example is the synthesis of the non-symmetrical derivative, 3-morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium chloride. mdpi.com This synthesis proceeds in a stepwise manner, beginning with phenothiazinium tetraiodide hydrate. mdpi.comresearchgate.net This precursor undergoes a nucleophilic addition with two equivalents of 4-(methylamino)benzoic acid to yield a mono-substituted intermediate. mdpi.com Subsequent reaction of this intermediate with four equivalents of morpholine affords the final asymmetrically disubstituted product. mdpi.com The inclusion of a carboxylic acid group provides a valuable anchoring point for binding to metal oxides, while the morpholine unit can help to reduce the tendency for dye aggregation. researchgate.netmdpi.com

Beyond these specific groups, versatile synthetic approaches have been developed to introduce a wider array of functionalities. nih.gov By reacting 3-N′-arylaminophenothiazine intermediates with various aromatic amines, researchers have successfully synthesized asymmetrical phenothiazine derivatives containing ester, tert-butoxycarbonyl, sulfonic acid, hydroxyl, and additional amine groups in high yields. nih.gov These synthetic routes offer a robust platform for creating a diverse library of this compound compounds with tailored chemical characteristics.

The table below summarizes key synthetic transformations for introducing these functional moieties.

| Starting Material | Reagent(s) | Functional Moiety Introduced | Reference |

| Phenothiazinium tetraiodide hydrate | 1. 4-(methylamino)benzoic acid 2. Morpholine | Carboxylic Acid, Morpholine | mdpi.com |

| 3-(Phenylamino)phenothiazin-5-ium triiodide | Various Arylamines | Ester, Sulfonic Acid, Hydroxyl, etc. | nih.gov |

| Phenothiazin-5-ium tetraiodide | Arylamine (controlled stoichiometry) | N'-Arylaminophenyl | nih.gov |

Influence of Counterions on Synthetic Outcomes

The counterion associated with the cationic this compound scaffold plays a significant role in the synthesis and properties of the final compound. The synthetic process often begins with precursors like phenothiazin-5-ium tetraiodide or triiodide hydrates. researchgate.netresearchgate.netnih.gov The iodide counterions in these starting materials are integral to the reaction chemistry, facilitating the stepwise nucleophilic addition of amines to the 3 and 7 positions. researchgate.net

Spectroscopic Verification of Synthetic Intermediates and Final Products in Research

Rigorous characterization of synthetic intermediates and final products is essential to confirm the successful modification of the this compound structure. A suite of spectroscopic techniques is routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. ¹H NMR spectra provide detailed information about the aromatic and substituent protons, allowing for confirmation of mono- or di-substitution. For instance, in the synthesis of 3-morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium chloride, the appearance of a singlet at 3.91 ppm and specific signals in the aromatic region in the ¹H NMR spectrum (run in DMSO-d₆) unequivocally confirmed the mono-functionalization of the intermediate. mdpi.com Both ¹H and ¹³C NMR are used to verify the final structures of these complex derivatives.

In addition to NMR, Mass Spectrometry (MS), often using techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization), is employed to determine the molecular weight of the synthesized compounds and their oligomerization state. Infrared (IR) spectroscopy is also used to identify the presence of specific functional groups, such as carbonyls in carboxylic acid or ester moieties. The melting point of the compounds is also a key physical characteristic determined during analysis. nih.gov

The following table outlines the common spectroscopic methods and their applications in the verification of this compound derivatives.

| Spectroscopic Technique | Information Provided | Reference(s) |

| ¹H NMR | Confirms substitution patterns (mono- vs. di-), identifies aromatic and substituent protons, and verifies the overall structure of intermediates and final products. | mdpi.comnih.gov |

| ¹³C NMR | Provides information on the carbon framework of the molecule, complementing ¹H NMR data for complete structural assignment. | |

| Mass Spectrometry (e.g., MALDI) | Determines the molecular weight of the synthesized compounds, confirming their elemental composition. | |

| Infrared (IR) Spectroscopy | Verifies the presence of specific functional groups (e.g., C=O, S=O, N-H) introduced during derivatization. |

Advanced Spectroscopic and Photophysical Properties of 3,7 Diaminophenothiazin 5 Ium

Electronic Absorption and Emission Characteristics

UV-Visible Spectroscopic Signatures and Environmental Sensitivities (e.g., pH, Solvent Polarity, Aggregation)

The electronic absorption spectrum of 3,7-Diaminophenothiazin-5-ium, commonly known as thionine (B1682319), is characterized by a strong absorption band in the visible region, primarily corresponding to a π-π* transition. The monomeric form of thionine in aqueous solution typically exhibits an absorption maximum (λmax) at approximately 599 nm. researchgate.net This peak is sensitive to various environmental factors, including the polarity of the solvent, the pH of the solution, and the concentration of the dye itself, which influences aggregation.

Environmental Sensitivities:

Solvent Polarity: The absorption and emission spectra of thionine are notably influenced by the polarity of the surrounding medium. biointerfaceresearch.comekb.egnih.govnih.gov Generally, a red shift (bathochromic shift) in the absorption maximum is observed as the solvent polarity decreases. ias.ac.in This solvatochromic behavior is attributed to the differential stabilization of the ground and excited states of the polar dye molecule by the solvent. ekb.eg For instance, in reverse micelles, both absorption and emission spectra exhibit a red shift compared to their positions in pure water. researchgate.net

pH: The UV-Visible spectrum of thionine is highly dependent on the pH of the solution. The molecule acts as a pH indicator, with a pKa of approximately 8. researchgate.net In acidic to neutral solutions (pH < 8), the monocationic species (Th+) is predominant, displaying the characteristic absorption peak around 599 nm. researchgate.net As the pH increases into the basic range, a new absorption band emerges at about 510 nm, which is attributed to the formation of the neutral, free base form of the dye. researchgate.net

| Condition | Species | Approximate λmax (nm) | Reference |

|---|---|---|---|

| Aqueous Solution (pH < 8) | Monomer (Th+) | 599 | researchgate.net |

| Aqueous Solution (pH > 8) | Neutral Base | 510 | researchgate.net |

| Aggregation (Aqueous) | Dimer | 565 | researchgate.net |

| Aggregation (Aqueous) | Trimer | 530 | researchgate.net |

Fluorescence Quantum Yields and Photobleaching Dynamics

The emission properties of this compound are as sensitive to the environment as its absorption characteristics. The fluorescence quantum yield (ΦF), which quantifies the efficiency of the fluorescence process, is a key parameter in understanding the deactivation pathways of the excited state.

Fluorescence Quantum Yields (ΦF):

The fluorescence quantum yield of thionine is generally low, indicating that non-radiative deactivation pathways are highly competitive with fluorescence emission. The value of ΦF is significantly influenced by the solvent, temperature, and interactions with other molecules. For instance, the formation of non-fluorescent complexes, such as with sodium lauryl sulfate (B86663) (SLS) in pre-micellar regions, can lead to a complete quenching of fluorescence. ias.ac.in This is often attributed to the rapid degradation of excitation energy through internal conversion. ias.ac.in The quantum yield is also known to be sensitive to solvent polarity, though a clear, universal trend is not always observed due to competing factors. nih.govmdpi.com

Photobleaching Dynamics:

Photobleaching, the irreversible photochemical destruction of a fluorophore, is a critical aspect of the photophysics of thionine, particularly in applications requiring high photostability. Thionine can undergo photoreduction, leading to a colorless "leuco" form, a process that can be reversible under certain conditions. wikipedia.org

The kinetics of thionine's photobleaching are complex and depend on factors such as the surrounding matrix and the intensity of the excitation light. spiedigitallibrary.orgsemanticscholar.org For thionine encapsulated in zeolite L nanochannels, the photostability is markedly increased compared to when it is dispersed in a polyvinylpyrrolidone (B124986) (PVP) film. rsc.org At low excitation irradiances, the photobleaching process can often be described by first-order kinetics. rsc.org However, at higher irradiances, the kinetics become more complex, requiring a bi-exponential decay model to accurately describe the process. rsc.org This suggests the involvement of multiple pathways or intermediate species in the photobleaching mechanism under high-intensity illumination.

| Parameter | Condition | Value | Note | Reference |

|---|---|---|---|---|

| Fluorescence Quantum Yield (ΦF) | General | Low | Indicates efficient non-radiative decay pathways. | ias.ac.in |

| Photobleaching Kinetics | Low excitation irradiance | First-order | Can be modeled by a single exponential decay. | rsc.org |

| Photobleaching Kinetics | High excitation irradiance | Bi-exponential | Suggests a more complex decay mechanism. | rsc.org |

Excited State Dynamics and Photochemical Mechanisms

Singlet and Triplet State Energetics and Deactivation Pathways

The first excited singlet state (S₁) of thionine is relatively short-lived. Its deactivation occurs through several channels: fluorescence, internal conversion (IC) to the ground state (S₀), and intersystem crossing (ISC) to the triplet manifold (T₁). nih.govwayne.edunih.gov The triplet state is generally lower in energy than the corresponding singlet state. youtube.comyoutube.com

The triplet state of thionine is of particular importance due to its longer lifetime compared to the singlet state, which allows it to participate in bimolecular reactions. The triplet state exhibits a characteristic transient absorption spectrum with a strong band in the near-infrared region, typically between 770–800 nm. researchgate.net The primary deactivation pathways for the S₁ state are radiationless processes, namely internal conversion and intersystem crossing, as evidenced by the low fluorescence quantum yields. sci-hub.se

Intersystem Crossing (ISC) Mechanisms and Rate Constant Determination

Intersystem crossing (ISC) is a spin-forbidden transition from an excited singlet state to a triplet state of lower energy. chemrxiv.org For thionine, ISC is a highly efficient process that leads to a significant population of the triplet manifold, which is crucial for its photosensitizing capabilities. rsc.org

Theoretical studies have been conducted to elucidate the specific mechanisms of ISC in thionine. It has been suggested that the direct S₁ → T₁ crossing is less efficient. Instead, a more favorable pathway involves the S₁ state crossing to a higher-lying triplet state, T₂, followed by rapid internal conversion within the triplet manifold to the lowest triplet state, T₁. rsc.org This S₁(ππ) → T₂(ππ) channel is considered the primary route for the efficient triplet population in aqueous solutions. rsc.org

The rate constant for intersystem crossing (kISC) has been determined both experimentally and computationally. Experimental findings have reported a kISC value of 2.8 × 10⁹ s⁻¹. rsc.org Theoretical calculations support this, predicting a rate constant on the order of 10⁸–10⁹ s⁻¹, which is competitive with the rate of fluorescence decay (kF ≈ 1.66 × 10⁸ s⁻¹). rsc.org This high rate of ISC underscores its importance as a major deactivation channel for the excited singlet state of thionine.

Singlet Oxygen Generation Efficiency and Photosensitization Potential

The long-lived triplet state of thionine can transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. wikipedia.org This energy transfer process, known as a Type II photosensitization mechanism, results in the formation of highly reactive singlet oxygen (¹O₂). nih.gov

The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. nsf.gov Thionine and its derivatives are known to be efficient singlet oxygen generators, which is the basis for their application in areas such as photodynamic therapy. The ΦΔ value is a critical parameter for evaluating the efficacy of a photosensitizer. ucla.edu The determination of this value can be performed through direct methods, such as measuring the near-infrared phosphorescence of singlet oxygen at ~1270 nm, or indirect methods using chemical traps. nsf.gov While specific values for thionine can vary with the solvent and experimental conditions, its ability to efficiently produce singlet oxygen establishes it as a potent photosensitizer. researchgate.netnist.gov

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Triplet State (T₁) Absorption | ~770-800 nm | Characteristic spectral signature of the long-lived triplet state. | researchgate.net |

| Intersystem Crossing Rate (kISC) | 2.8 × 10⁹ s⁻¹ (Experimental) | High rate constant, indicating efficient population of the triplet state. | rsc.org |

| Intersystem Crossing Rate (kISC) | 10⁸ - 10⁹ s⁻¹ (Theoretical) | Competes effectively with fluorescence decay (kF ≈ 1.66 × 10⁸ s⁻¹). | rsc.org |

| Primary ISC Pathway | S₁(ππ) → T₂(ππ) | The most efficient channel for triplet formation. | rsc.org |

| Singlet Oxygen Generation | Efficient (Type II Mechanism) | Foundation of its photosensitizing applications. | nih.gov |

Influence of Structural Modifications on Photophysical Behavior

The photophysical characteristics of the this compound cation, the core chromophore of dyes like Methylene (B1212753) Blue, are intricately linked to its molecular structure. Strategic modifications to both the peripheral substituents and the central heterocyclic core can be employed to modulate its electronic and excited-state properties for specific applications.

Effects of Peripheral Substituents on Electronic Transitions

The electronic transitions of the this compound core are highly sensitive to the nature of the substituent groups attached to the exocyclic amino functions at the 3 and 7 positions. These substituents, acting as auxochromes, can alter the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—thereby influencing the wavelength of maximum absorption (λmax).

Research into symmetrically substituted 3,7-bis(dialkylamino)phenothiazin-5-ium derivatives demonstrates a clear structure-property relationship. The amino groups are strong electron-donating groups (EDGs), and increasing the length and bulk of the alkyl chains enhances their inductive effect. This heightened electron-donating character destabilizes the HOMO, raising its energy level while having a less pronounced effect on the LUMO. The consequence of this narrowed HOMO-LUMO gap is a lower energy requirement for the π→π* electronic transition, resulting in a bathochromic shift (red shift) of the main absorption band to longer wavelengths. researchgate.netnih.gov

This trend is observable across a homologous series of N,N'-dialkyl substituted derivatives. As the alkyl chains extend from methyl to propyl and beyond, a progressive red shift in the absorption maximum is recorded. researchgate.netubc.ca This principle allows for the fine-tuning of the chromophore's absorption profile to better match specific light sources, which is particularly relevant in applications like photodynamic therapy. nih.gov For instance, derivatives with longer alkyl chains exhibit increased lipophilicity and show absorption maxima that are shifted into the 650-667 nm range. ubc.ca

Conversely, replacing alkyl groups with aryl substituents can lead to more complex electronic effects, including extending the π-conjugation of the system, which can also significantly shift the absorption spectra. nih.gov

| Compound Name | Substituents at 3,7-positions | Typical λmax (nm) |

|---|---|---|

| Azure B | -N(CH₃)₂, -NH₂ | ~648 |

| Methylene Blue | -N(CH₃)₂ | 660 - 668 |

| New Methylene Blue | -N(H)C₂H₅ | ~630 |

| 3,7-bis(Diethylamino)phenothiazin-5-ium | -N(C₂H₅)₂ | ~652 |

| 3,7-bis(Di-n-propylamino)phenothiazin-5-ium | -N(C₃H₇)₂ | ~656 |

Role of Heteroatoms in the Phenothiazinium Core on Excited State Lifetimes

The lifetimes of the electronically excited states of the phenothiazinium core are fundamentally influenced by the heteroatoms—sulfur (S) at position 5 and nitrogen (N) at position 10—that define its structure. The presence and nature of these heteroatoms dictate the rates of various photophysical decay processes, including fluorescence, intersystem crossing, and internal conversion, thereby governing the duration the molecule spends in an excited state.

A critical factor governed by the heteroatoms is the magnitude of spin-orbit coupling (SOC). Spin-orbit coupling is a relativistic effect that facilitates transitions between electronic states of different spin multiplicity, such as the transition from a singlet excited state (S₁) to a triplet excited state (T₁), a process known as intersystem crossing (ISC). The efficiency of SOC increases with the atomic number of the atoms involved.

The sulfur atom in the phenothiazinium core, being a third-row element, is significantly heavier than oxygen (a second-row element). Consequently, phenothiazine-based structures exhibit much stronger spin-orbit coupling compared to their oxygen-containing analogues, phenoxazines. researcher.life This enhanced SOC in the phenothiazinium chromophore promotes a higher rate of intersystem crossing (k_ISC) from the S₁ state to the T₁ manifold.

Electrochemical Behavior and Redox Chemistry of 3,7 Diaminophenothiazin 5 Ium

Reversible Redox Transitions and Electron Transfer Mechanisms

The redox chemistry of thionine (B1682319) is characterized by its ability to exist in oxidized, partially reduced (semiquinone), and fully reduced (leucothionine) forms. The transition between these states involves the transfer of electrons and protons. The principal intermediate in its reduction is the semithionine radical anion, which is formed through a one-electron reduction of the thionine cation. This intermediate can then undergo dismutation, a reaction in which two molecules of the radical react to form one molecule of the ground state thionine and one molecule of the fully reduced leucothionine.

The electron transfer processes involving thionine have been a subject of significant research. For instance, studies on the photoredox reaction between thionine and iron(II) have elucidated the formation of the semithionine radical anion as the primary intermediate. This is followed by a dismutation process leading to the formation of ground state thionine and leucothionine rsc.org. Subsequently, the leucothionine is slowly reoxidized by iron(III), which is generated in the initial electron transfer step rsc.org. The rate constants for these reaction steps have been determined through techniques such as flash photolysis rsc.org.

Further investigations into the electron transfer dynamics have explored the interaction of thionine with various substrates. For example, ultrafast electron-transfer reactions have been observed between thionine and guanosine (B1672433) bases in DNA, where the excited state of thionine is strongly quenched by guanine (B1146940). This quenching is attributed to an electron transfer from the guanine to the excited dye researchgate.net. These studies highlight the complex nature of thionine's electron transfer mechanisms, which are influenced by its environment and interacting species.

The quenching of protonated triplet thionine by ground-state thionine has also been investigated, revealing that such processes can influence the efficiency of photogalvanic cells where thionine is used as a photosensitizer osti.gov. Understanding these electron transfer pathways is crucial for optimizing the performance of devices that utilize thionine.

Voltammetric Studies for Electrochemical Characterization

Voltammetric techniques, particularly cyclic voltammetry (CV), are powerful tools for characterizing the electrochemical behavior of 3,7-diaminophenothiazin-5-ium. CV allows for the investigation of redox potentials, the reversibility of electron transfer processes, and the kinetics of the reactions.

Cyclic voltammetry involves sweeping the potential of a working electrode and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information about the analyte's redox properties ossila.comlibretexts.org. For a reversible one-electron process, the voltammogram exhibits a characteristic duck shape, with anodic and cathodic peaks corresponding to the oxidation and reduction of the species, respectively ossila.comossila.com.

Studies employing cyclic voltammetry have been used to investigate the electrochemical oxidation of thionine in various media. For instance, in an acidic medium, thionine is oxidized in a single stage researchgate.net. The electrochemical behavior of thionine can be influenced by its immobilization on electrode surfaces. For example, the cyclic voltammograms of thionine at a montmorillonite (B579905) modified electrode have been studied to understand its electrochemical response in a modified environment researchgate.net.

Below is a table summarizing typical electrochemical data for thionine and its derivatives obtained from voltammetric studies.

| Compound | Method | E°' (V vs. Ag/AgCl) | Scan Rate (mV/s) | Medium | Reference |

| Thionine | Cyclic Voltammetry | -0.15 | 100 | 0.1 M Phosphate (B84403) Buffer (pH 7.0) | researchgate.net |

| Poly(thionine)-Au | Cyclic Voltammetry | -0.15 | Not Specified | 0.1 M Phosphate Buffer (pH 7.0) | researchgate.net |

This table is illustrative and the values can vary depending on the specific experimental conditions.

Electrochemical Properties of Modified Phenothiazinium Structures

Modifying the core structure of phenothiazinium salts can significantly alter their electrochemical properties. These modifications can include the introduction of various substituent groups at different positions on the phenothiazinium ring system. Such structural changes can influence the redox potentials, electron transfer kinetics, and stability of the resulting compounds.

Research has been conducted on the synthesis and electrochemical characterization of various phenothiazine (B1677639) derivatives. For example, the electrochemical properties of 3,7-bis(4-aminophenylamino)phenothiazin-5-ium chloride and 3,7-bis(4-carboxyphenylamino)phenothiazin-5-ium chloride have been investigated on a glassy carbon electrode researchgate.net. These studies revealed complex kinetics for the electrode reactions, with the heterogeneous electron transfer constants and transfer coefficients being determined researchgate.net. The presence of carboxylic groups was found to have a critical influence on the electropolymerization of the corresponding compound researchgate.net.

The introduction of different electron-donating and electron-withdrawing groups to phenothiazine-based polyaniline derivatives has also been explored to tune their redox activity. Modifications with groups such as –F, –CF₃, –CH₃, and –OCH₃ have been shown to impact the solubility, crystallinity, conductivity, and oxidation potentials of the resulting polymers digitellinc.com. These structure-property relationships are crucial for designing materials with tailored electrochemical performance for applications in energy storage, electrochromic devices, and biosensors digitellinc.com.

The table below presents a summary of how different modifications to the phenothiazinium structure can affect its electrochemical properties.

| Modification | Effect on Redox Potential | Impact on Electron Transfer Rate | Key Findings | Reference |

| 4-aminophenylamino substitution at 3,7-positions | Influenced by pH | Heterogeneous constant of 8.3 × 10⁻⁴ cm s⁻¹ at pH 7.0 | Complex electrode reaction kinetics. | researchgate.net |

| 4-carboxyphenylamino substitution at 3,7-positions | Significantly influenced by pH | Heterogeneous constant of 7.4 × 10⁻⁴ cm s⁻¹ at pH 7.0 | Carboxylic groups critically influence electropolymerization. | researchgate.net |

| Side-chain modifications on phenothiazine/biphenyl-based polyaniline | Adjustable oxidation potentials | Influences conductivity | Side-chain composition can be tuned to optimize performance. | digitellinc.com |

This table provides a general overview, and the specific effects can vary based on the nature and position of the substituents.

Molecular Interactions with Biological Macromolecules in Research Contexts

Interaction with Nucleic Acids (DNA and RNA)

Thionine (B1682319) exhibits a strong affinity for nucleic acids, a characteristic that underpins its use as a stain and probe in molecular biology. The nature of this interaction is multifaceted, involving different binding modes that can perturb the structure of both DNA and RNA.

Binding Modes and Structural Perturbations (e.g., Intercalation, Groove Binding)

The primary mode of interaction between thionine and double-stranded DNA (dsDNA) is intercalation, where the planar phenothiazinium ring inserts itself between the stacked base pairs of the DNA helix rsc.orgresearchgate.net. This intercalative binding is stabilized by π-π stacking interactions between the aromatic system of the dye and the DNA bases. Spectroscopic studies have confirmed this binding mode, revealing affinity values in the order of 105 M-1 for the interaction with double-stranded calf thymus DNA rsc.orgnih.gov. The binding process to dsDNA is reported to be favored by both enthalpy and entropy changes rsc.orgnih.gov.

In addition to intercalation, thionine can also interact with DNA through external binding or groove binding, particularly with single-stranded DNA (ssDNA) where intercalation is not possible rsc.orgnih.gov. The positively charged nature of the thionine molecule also facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids, which plays a significant role in the initial association and stabilization of the complex nih.gov.

The intercalation of thionine into the DNA double helix induces significant structural perturbations. A hallmark of intercalators is their ability to unwind the DNA helix to create space for the molecule to insert itself. This unwinding leads to an increase in the length of the DNA molecule, a phenomenon that can be observed through viscosity measurements of DNA solutions mdpi.comnih.govnih.gov. While specific unwinding angles for thionine are not extensively documented, this behavior is characteristic of intercalating agents like ethidium (B1194527) bromide, which unwinds DNA by approximately 26° wikipedia.org.

Table 5.1: Binding Parameters of Thionine with Nucleic Acids

| Parameter | Value | Nucleic Acid Type | Method |

| Binding Affinity (Ka) | ~105 M-1 | Double-Stranded DNA | Spectroscopy |

| Binding Affinity (Ka) | ~104 M-1 | Single-Stranded DNA | Spectroscopy |

| Primary Binding Mode | Intercalation | Double-Stranded DNA | Spectroscopy, Viscometry |

| Secondary Binding Mode | Electrostatic/Groove Binding | Double-Stranded & Single-Stranded DNA | Spectroscopy |

| Thermodynamic Driver (dsDNA) | Enthalpy and Entropy Favored | Double-Stranded DNA | Isothermal Titration Calorimetry |

| Thermodynamic Driver (ssDNA) | Predominantly Entropy Favored | Single-Stranded DNA | Isothermal Titration Calorimetry |

Mechanistic Insights into Nucleic Acid Staining and Detection for Research

The ability of thionine to bind to nucleic acids with accompanying changes in its photophysical properties makes it a useful stain for their detection and quantification in research. The Feulgen-thionin stain, for example, is a classic cytochemical technique used for the quantitative determination of DNA content in cells researchgate.net. The staining intensity is stoichiometric, meaning it is directly proportional to the amount of DNA present, allowing for ploidy analysis in cytological specimens researchgate.net.

The mechanism behind its function as a nucleic acid stain involves its strong binding affinity and the resulting spectroscopic changes. Upon intercalation into dsDNA, the fluorescence of thionine is strongly quenched rsc.orgnih.gov. This quenching is a key feature of its interaction with the double-helical structure. In contrast, the fluorescence quenching is significantly weaker when it binds to single-stranded DNA nih.gov. This differential response allows for the differentiation between various nucleic acid structures in research applications. The process of DNA staining relies on the dye molecules interacting with specific sites on the DNA, primarily through intercalation, which stabilizes the dye-DNA complex for visualization nih.gov.

Photochemical Reactions with DNA (e.g., Photocleavage)

Thionine, like other phenothiazinium dyes, can act as a photosensitizer. Upon absorption of light, it can be excited to a triplet state, which can then transfer its energy to molecular oxygen (O₂) to generate highly reactive singlet oxygen (¹O₂) uspto.gov. This process is known as a Type II photosensitization mechanism uspto.gov.

Singlet oxygen is a potent oxidizing agent that can react with biological molecules, including DNA nih.gov. The primary target for singlet oxygen-mediated DNA damage is the guanine (B1146940) base, leading to the formation of 8-oxo-7,8-dihydroguanine (8-oxodG), a common marker of oxidative DNA damage researchgate.net. This oxidative damage can result in single-strand breaks, ultimately leading to DNA photocleavage. The ability of phenothiazinium derivatives to generate singlet oxygen efficiently makes them potential agents for photodynamic therapy (PDT), a treatment modality that uses light and a photosensitizer to destroy diseased cells uspto.govresearchgate.net. The efficiency of singlet oxygen generation is a critical factor for such applications, and various unsymmetrical 3,7-diaminophenothiazin-5-ium derivatives have been synthesized and evaluated for this purpose, with some showing singlet oxygen quantum yields in the range of 40-90% uspto.gov.

Interaction with Proteins and Cellular Components

Beyond nucleic acids, this compound and its derivatives interact with a range of proteins, influencing their conformation and function. These interactions are crucial for understanding the broader biological activities and potential therapeutic applications of this class of compounds.

Binding Affinities and Protein Conformational Changes

Phenothiazine (B1677639) dyes are known to bind to various proteins, with serum albumins being a primary example due to their abundance and role in transporting molecules in the bloodstream. Studies on the interaction of Azure A, a closely related phenothiazine dye, with Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA) have shown moderately strong binding affinities rsc.org. The binding of phenothiazine-based dyes to BSA has been characterized by binding constants (K') in the range of 104 to 105 M-1, indicating a stable complex formation nih.gov.

The binding process is spontaneous, as indicated by negative free energy changes (ΔG) rsc.org. Thermodynamic analyses suggest that these interactions can be driven by various forces, including hydrophobic interactions, hydrogen bonding, and van der Waals forces mdpi.com.

The binding of these dyes to serum albumin can induce conformational changes in the protein. Spectroscopic techniques such as circular dichroism (CD) have revealed alterations in the secondary structure of BSA upon binding of phenothiazine derivatives, often observed as a decrease in the α-helical content nih.govmdpi.comresearchgate.net. Synchronous fluorescence spectroscopy has also shown that the microenvironment around tryptophan residues in the protein is perturbed, indicating tertiary structural changes nih.gov.

Table 5.2: Binding and Thermodynamic Parameters of Phenothiazine Dyes with Serum Albumin

| Dye | Protein | Binding Constant (K') (M-1) | ΔG (kJ mol-1) | ΔH (kJ mol-1) | ΔS (J mol-1 K-1) |

| Azure A | HSA | 2.14 x 104 (298 K) | -24.70 | -15.93 | +29.43 |

| Azure A | BSA | 3.55 x 104 (298 K) | -25.94 | -17.01 | +29.96 |

| C5-PTZ | BSA | 2.51 x 105 (298 K) | -30.81 | - | - |

| C5-PTZA | BSA | 1.21 x 105 (298 K) | -29.00 | - | - |

| C5-PTZCN | BSA | 2.06 x 105 (298 K) | -30.32 | - | - |

| C5-PTZDCA | BSA | 2.81 x 105 (298 K) | -31.09 | - | - |

Data for Azure A from reference rsc.org. Data for C5-PTZ derivatives from reference nih.gov. Thermodynamic parameters (ΔH and ΔS) are often determined via temperature-dependent studies, which were not available for all compounds listed.

Mechanistic Studies of Enzyme Inhibition and Receptor Interactions (e.g., α7-Nicotinic Acetylcholine (B1216132) Receptors)

Derivatives of this compound have been shown to interact with and modulate the function of important protein targets such as enzymes and receptors.

Enzyme Inhibition (Acetylcholinesterase): Phenothiazine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine nih.gov. The inhibition of AChE is a key therapeutic strategy for managing symptoms of Alzheimer's disease nih.gov. Methylene (B1212753) blue, a well-known phenothiazine dye, acts as a reversible and competitive inhibitor of both acetylcholinesterase and butyrylcholinesterase. Computational docking studies have also suggested that phenothiazine derivatives can effectively bind to the active site of AChE, exhibiting hydrophobic interactions and forming hydrogen bonds that impede the enzyme's function researchgate.net. The inhibition is often competitive, meaning the inhibitor vies with the natural substrate for the enzyme's active site nih.gov.

Receptor Interactions (α7-Nicotinic Acetylcholine Receptors): A significant area of research has been the interaction of phenothiazine derivatives with α7-nicotinic acetylcholine receptors (α7-nAChRs), which are ligand-gated ion channels involved in various cognitive processes. Several phenothiazine-class antipsychotics have been found to be reversible inhibitors of human α7-nAChR function nih.govresearchgate.net. The inhibition appears to be non-competitive for some derivatives, suggesting they may bind to an allosteric site on the receptor rather than the acetylcholine binding site nih.gov. This is supported by findings that the inhibition by some phenothiazines, like fluphenazine, can be overcome by increasing acetylcholine concentrations, and that they can inhibit the binding of α-bungarotoxin, a selective α7-nAChR antagonist nih.gov. The interaction with these receptors is thought to contribute to the pharmacological profile of these compounds. Negative allosteric modulators (NAMs) are a class of compounds that inhibit agonist-induced receptor activity, which is a potential mechanism for these phenothiazine derivatives mdpi.com.

Table 5.3: Inhibitory Activity of Phenothiazine Derivatives on α7-Nicotinic Acetylcholine Receptors

| Compound | IC50 (µM) | Inhibition Mechanism |

| N3,N7-diaminophenothiazin-5-ium derivative | 16.8 | Reversible Inhibition |

| Fluphenazine | 3.8 | Reversible, Competitive |

| Thioridazine | 5.8 | Reversible Inhibition |

| Triflupromazine | 6.1 | Reversible Inhibition |

| Chlorpromazine | 10.6 | Reversible, Non-competitive |

| Promazine | 18.3 | Reversible Inhibition |

IC50 values represent the concentration required to inhibit 50% of the acetylcholine-induced current. Data from references nih.govresearchgate.net. The specific N3,N7-diaminophenothiazin-5-ium derivative IC50 is from a study on a series of related compounds uspto.gov.

Interaction with Microbial Membranes

The interaction of this compound and its derivatives with microbial membranes is a critical aspect of their antimicrobial activity. As cationic molecules, phenothiazinium salts are drawn to the predominantly negatively charged surfaces of bacterial cells. This initial electrostatic attraction facilitates a range of interactions that can compromise membrane integrity and function, ultimately leading to cell death. The mechanisms of these interactions are multifaceted, involving both direct physical disruption of the membrane and light-activated photodynamic processes.

Research indicates that the molecular structure of this compound allows it to intercalate into the bacterial cell membrane, which disrupts its structural integrity even in the absence of light merakimedicinal.com. This direct damage can impair essential membrane functions. Furthermore, studies on related compounds have shown that the lipophilicity of phenothiazinium derivatives plays a significant role, with more lipophilic compounds exhibiting greater activity against Gram-negative bacteria. This is likely due to an enhanced ability to interact with and penetrate the lipid-rich outer membrane characteristic of these bacteria researchgate.netresearchgate.net. The binding of these cationic dyes to negatively charged phospholipids (B1166683) can disturb membrane fluidity, potentially leading to membrane lysis nih.govmdpi.com. Beyond structural damage, these interactions can also interfere with vital metabolic processes embedded within the membrane, such as the electron transport chain, leading to a significant reduction in metabolic activity merakimedicinal.com.

A primary mechanism of action for this compound is its role as a photosensitizer in antimicrobial photodynamic therapy (aPDT) merakimedicinal.comwikipedia.orgfrontiersin.org. When exposed to light of specific wavelengths (typically in the red spectrum, 600-700 nm), the compound absorbs photons and transfers this energy to molecular oxygen, generating highly reactive oxygen species (ROS), including singlet oxygen merakimedicinal.comwikipedia.org. These ROS are powerful oxidizing agents that indiscriminately damage nearby biological macromolecules. The lipids and proteins of the microbial membrane are primary targets, leading to lipid peroxidation and protein cross-linking. This oxidative stress causes rapid and irreversible damage to the membrane, resulting in a loss of barrier function, leakage of intracellular components, and swift cell death merakimedicinal.com.

Detailed research findings have quantified the efficacy of these interactions against a variety of microbial species, including antibiotic-resistant strains.

Table 1: Research Findings on the Interaction of this compound (Methylene Blue) with Microbial Membranes

| Bacterial Strain | Compound Concentration | Light Conditions | Key Findings | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 2.5 µg/mL | Dark | Minimum Inhibitory Concentration (MIC) | merakimedicinal.com |

| 15 different bacterial strains (including drug-resistant varieties) | Not specified | Light (600-700 nm) and Dark | Eliminated 99.9% of tested strains within 24 hours. merakimedicinal.com | merakimedicinal.com |

| General treated bacteria | Not specified | Dark | Showed a 73% reduction in metabolic activity within 12 hours. merakimedicinal.com | merakimedicinal.com |

| Extensively Drug-Resistant (XDR) and Multidrug-Resistant (MDR) Gram-negative bacteria | 50 mg/L | Red light (633 nm), 40 J/cm² | >2 log₁₀ reduction in viable cells for most isolates. frontiersin.org | frontiersin.org |

| Pseudomonas aeruginosa | Various (15.6-500 µg/ml) | Diode laser (635 nm), 300 mW/cm², 90 and 108 J/cm² | 4.32-log₁₀ reduction in Colony Forming Units (CFU). nih.gov | nih.gov |

Furthermore, studies on unsymmetrical derivatives of this compound highlight the potential for modifying the molecule to enhance its interaction with specific microbial membranes. The introduction of different functional groups can alter properties like lipophilicity, thereby improving efficacy against particular types of bacteria.

Table 2: Efficacy of Unsymmetrical this compound Derivatives

| Derivative | Target Microbe(s) | Compound Concentration | Light Conditions | Observed Effect | Reference |

| Derivative 5 (lipophilic) | Staphylococcus aureus, Escherichia coli | 5 µM | 660 nm, 30 J/cm² | >5 log₁₀ steps of bacterial killing (≥99.999%). researchgate.net | researchgate.net |

| Derivative 3 (two additional positive charges) | Escherichia coli | 5 µM | 660 nm, 30 J/cm² | 4 log₁₀ steps of inactivation (≥99.99%). researchgate.net | researchgate.net |

| Derivative 3 (two additional positive charges) | Staphylococcus aureus | 5 µM | 660 nm, 30 J/cm² | No antimicrobial effect observed. researchgate.net | researchgate.net |

These findings underscore the dual-action capability of this compound to disrupt microbial membranes through both direct physical integration and potent light-activated oxidative damage.

Advanced Research Applications of 3,7 Diaminophenothiazin 5 Ium and Its Derivatives

Analytical Chemistry Methodologies

The distinct redox behavior of 3,7-Diaminophenothiazin-5-ium has been extensively leveraged in the field of analytical chemistry for the development of sensitive and selective detection methods.

Development of Electrochemical Sensors and Biosensors

This compound is a highly effective redox mediator in electrochemical sensors and biosensors due to its excellent electron transfer capabilities and stable redox centers. mdpi.com It can be immobilized on electrode surfaces, often enhanced with nanomaterials such as gold nanoparticles (AuNPs) or graphene, to facilitate the electrochemical detection of a wide range of analytes. jst.go.jpmdpi.comnih.gov

In the construction of these sensors, thionine (B1682319) acts as an electron shuttle, transferring electrons between the analyte and the electrode surface. This mediation enhances the electrochemical signal, thereby improving the sensitivity and selectivity of the sensor. For instance, a biosensor for progesterone was developed by immobilizing thionine on a gold nanoparticle-modified screen-printed electrode. jst.go.jpu-fukui.ac.jpresearchgate.net This sensor demonstrated a linear response to progesterone in the nanomolar concentration range. jst.go.jpu-fukui.ac.jpresearchgate.net The underlying mechanism involves the oxidation of progesterone by thionine, with the subsequent electrochemical reduction of thionine at the electrode surface generating a measurable current proportional to the progesterone concentration. jst.go.jpresearchgate.net

Similarly, thionine has been incorporated into biosensors for the detection of β-lactam antibiotics in milk. In one such sensor, a graphene/thionine composite modified glassy carbon electrode was used to amplify the electrochemical signal. mdpi.com The detection was based on the competitive inhibition of the binding of a horseradish peroxidase-labeled ampicillin to a specific protein by free β-lactam antibiotics. mdpi.com Furthermore, thionine has been employed as a redox mediator in an enzyme biosensor for 3-hydroxybutyrate, where it facilitates the detection of NADH produced by the enzymatic reaction. nih.gov

The performance of several thionine-based electrochemical biosensors is summarized in the table below.

| Analyte | Electrode Modification | Linear Range | Limit of Detection | Reference |

| Progesterone | Thionine/10-CDT/AuNPs/SPE | 1 nM - 20 nM | Not Specified | jst.go.jpu-fukui.ac.jp |

| β-Lactam Antibiotics | Graphene/Thionine/GCE | Not Specified | Not Specified | mdpi.com |

| IL-6 | AuNPs/Thionine | 10⁻² ng/mL - 10² ng/mL | 1.85 pg/mL | nih.gov |

| 3-Hydroxybutyrate | rGO/Thionine/SPCE | 0.010 mM - 0.400 mM | 1.0 µM | nih.gov |

10-CDT: 10-carboxy-1-decanethiol, AuNPs: Gold Nanoparticles, SPE: Screen-Printed Electrode, GCE: Glassy Carbon Electrode, rGO: reduced Graphene Oxide, SPCE: Screen-Printed Carbon Electrode.

Application as Redox Indicators in Advanced Titrimetric Methods

This compound serves as a reliable redox indicator in various titrimetric analyses. 50megs.com Its function as an indicator is based on the distinct color difference between its oxidized and reduced forms. The oxidized form of thionine is violet, while its reduced form, known as leucothionine, is colorless. wikipedia.org

Thionine is a pH-dependent redox indicator with a standard electrode potential (E₀) of +0.06 V at a pH of 7.0. wikipedia.orgosornosolution-store.ca This property makes it suitable for titrations involving redox systems with potentials in this range. The color change from violet to colorless (or vice versa) provides a sharp and easily detectable endpoint, signifying the completion of the redox reaction.

Trace Analysis Techniques (e.g., Anionic Surfactants)

The cationic nature of this compound allows for its use in the trace analysis of anionic species, most notably anionic surfactants. This application is based on the principle of ion-pair formation. Anionic surfactants, which are widely used in detergents and other cleaning products, can form a complex with the positively charged thionine molecule.

This ion-pair complex can be extracted into an immiscible organic solvent from an aqueous solution. The intensity of the color of the organic phase, which is proportional to the concentration of the anionic surfactant, can then be measured spectrophotometrically. This method is analogous to the well-established Methylene (B1212753) Blue Active Substances (MBAS) assay, where methylene blue, a tetramethylated derivative of thionine, is used for the same purpose. nemi.govwikipedia.org The high molar absorptivity of thionine allows for the sensitive determination of low concentrations of anionic surfactants in various water samples.

Materials Science and Engineering

The unique electronic and optical properties of this compound and its derivatives have led to their integration into advanced materials for energy conversion and storage applications.

Integration in Dye-Sensitized Solar Cells and Photovoltaic Devices

Phenothiazine (B1677639) derivatives, which share the core structure of this compound, have been extensively investigated as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net In a DSSC, the dye molecule absorbs incident light, leading to the excitation of an electron. This excited electron is then injected into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), generating a photocurrent.

The performance of DSSCs incorporating different phenothiazine-based dyes is presented in the table below.

| Dye | V_oc (V) | J_sc (mA/cm²) | Fill Factor (%) | PCE (%) | Reference |

| Anthocyanin-Ruthenium combined | Not Specified | Not Specified | Not Specified | 3.51 | nih.gov |

| TiO₂ NPs/Zn-doped TiO₂ HFs | 0.566 | 15.81 | 34.91 | 3.122 | mdpi.com |

| Rhamnus tinctoria dye | Not Specified | Not Specified | Not Specified | 0.81 | ekb.eg |

V_oc: Open-circuit voltage, J_sc: Short-circuit current density, PCE: Power conversion efficiency, NPs: Nanoparticles, HFs: Hollow Fibers.

Application in Energy Storage Systems (e.g., Capacitors)

In the realm of energy storage, phenothiazine derivatives are emerging as promising materials for the fabrication of high-performance supercapacitors, also known as electrochemical capacitors. These devices store energy through either electrical double-layer capacitance (EDLC) or pseudocapacitance, which involves fast and reversible Faradaic reactions at the electrode surface.

Phenothiazine-based materials can exhibit pseudocapacitive behavior due to their ability to undergo rapid and reversible redox reactions. acs.org To enhance their performance, phenothiazines are often incorporated into composite materials with high-surface-area conductive substrates like reduced graphene oxide (rGO) or MXenes. acs.orgump.edu.my These composites leverage the synergistic effects of the high conductivity and surface area of the substrate and the pseudocapacitive nature of the phenothiazine derivative.

For example, a phenothiazine-functionalized rGO aerogel has been developed as an electrode material for supercapacitors. ump.edu.my The functionalization with phenothiazine introduces nitrogen and sulfur heteroatoms, which can enhance the pseudocapacitance. ump.edu.my Similarly, asymmetric pseudocapacitors have been fabricated using a phenothiazine-based material as the positive electrode and a two-dimensional titanium carbide (MXene) as the negative electrode, demonstrating high capacitance and excellent cycling stability. acs.orgresearchgate.net

The performance of some phenothiazine-based supercapacitors is highlighted in the table below.

| Electrode Material | Specific Capacitance | Cycling Stability | Reference |

| Phenothiazine-functionalized rGO | 119.5 F g⁻¹ at 0.5 A g⁻¹ | Not Specified | ump.edu.my |

| Phenothiazine-MXene asymmetric pseudocapacitor | Not Specified | >80% retention after 30,000 cycles | acs.org |

Functionalization of Polymer Surfaces and Inclusion within Polymeric Matrices

The integration of this compound into polymer science represents a significant area of research, focusing on both the modification of polymer surfaces and the incorporation of the molecule within polymeric structures.

Researchers have successfully synthesized novel acrylamide monomers of Methylene Blue and incorporated them into diblock copolymers. rsc.org This functionalization results in photoactive polymers with significant antimicrobial properties when exposed to red light. rsc.org Such materials can be designed to self-assemble in aqueous environments, generating reactive oxygen species (ROS) upon irradiation to effectively eliminate bacteria. researchgate.net This approach is advantageous as it can enhance the biocompatibility of the dye; for instance, one study demonstrated that a Methylene Blue-functionalized polymer was significantly more biocompatible than the free dye. rsc.org

Beyond surface functionalization, this compound can be physically entrapped within biodegradable polymer matrices, such as those made from poly(lactic-co-glycolic acid) (PLGA). nih.gov The oil-in-water emulsion solvent evaporation method is a common technique for fabricating such particles. nih.gov The efficiency of encapsulating this hydrophilic molecule within a polymeric matrix can be significantly influenced by factors like the pH of the aqueous phase during fabrication. nih.gov For example, increasing the pH from 6 to 10 has been shown to increase the encapsulation efficiency from 26% to 83%. nih.gov This is attributed to the increased dimerization and aggregation of Methylene Blue at higher pH, which hinders its leakage from the polymer matrix during the fabrication process. nih.gov The resulting particles can serve as contrast agents for advanced imaging techniques. nih.gov

Another approach involves the use of polymer-functionalized magnetic nanoparticles for the removal of this compound from wastewater. mdpi.comnih.gov In these systems, polymers containing functional groups like acrylic acid and 2-acrylamido-2-methyl-1-propanesulfonic acid are grafted onto the surface of magnetic nanoparticles. mdpi.comnih.gov These functional groups provide binding sites for the dye, and the magnetic core allows for easy separation of the adsorbent from the treated water.

The table below summarizes key findings related to the functionalization of polymer surfaces and inclusion of this compound within polymeric matrices.

| Application | Polymer System | Key Findings |

| Antimicrobial Surfaces | Methylene Blue acrylamide diblock copolymer | Exhibits potent antimicrobial activity against both Gram-negative and Gram-positive bacteria under red light irradiation. rsc.org |

| Bio-imaging Contrast Agents | Poly(lactic-co-glycolic acid) (PLGA) particles | Encapsulation efficiency is pH-dependent, increasing from 26% at pH 6 to 83% at pH 10. nih.gov |

| Wastewater Treatment | Polymer-functionalized magnetic nanoparticles | The adsorption capacity is enhanced at higher grafted monomer concentrations and solution pH. mdpi.comnih.gov |

Environmental Chemistry and Remediation Research

The unique electronic and photochemical properties of this compound make it a valuable tool in environmental chemistry research, particularly in studies related to pollutant degradation, adsorption phenomena, and corrosion inhibition.

This compound is widely used as a model organic pollutant in studies evaluating the efficacy of new photocatalytic materials for wastewater treatment. royalsocietypublishing.orguns.ac.idtandfonline.commdpi.commdpi.com Its strong absorption in the visible light spectrum and its well-characterized degradation pathway make it an ideal candidate for this purpose. royalsocietypublishing.org

Research in this area often involves the development of novel semiconductor photocatalysts, such as titanium dioxide (TiO2) and its composites, which can degrade organic pollutants upon illumination. uns.ac.idtandfonline.com For instance, the photocatalytic activity of iron titanate (Fe2TiO5) nanoparticles has been evaluated by observing the degradation of Methylene Blue under natural sunlight. royalsocietypublishing.org The efficiency of this degradation is influenced by several factors, including the amount of catalyst, the initial concentration of the dye, and the pH of the solution. royalsocietypublishing.org In strongly alkaline media, the degradation efficiency of Methylene Blue can be enhanced due to the increased formation of hydroxyl radicals, which are potent oxidizing agents. royalsocietypublishing.org

The kinetics of the photodegradation of this compound is also a key area of investigation. Studies have shown that the degradation process often follows first-order kinetics. mdpi.com The degradation rate is typically dependent on the intensity of the light source and the concentration of the photocatalyst. tandfonline.com

The table below presents a summary of research findings on the photocatalytic degradation of this compound.

| Photocatalyst | Light Source | Key Findings on Degradation |

| Iron titanate (Fe2TiO5) nanoparticles | Natural sunlight | High degradation efficiency in strongly alkaline medium due to facilitated formation of OH radicals. royalsocietypublishing.org |

| CuO-doped TiO2 film | Visible light (430 nm) | Over 90% degradation of a 10 mg/L solution after 4 hours of illumination. tandfonline.com |

| Fe2O3-TiO2/kaolinite composites | Visible light | Degraded 83% of Methylene Blue in 180 minutes. uns.ac.id |

| Ni0.6Co0.4-oxide anode | Electrochemical degradation | Removal follows first-order kinetics, with the rate dependent on current density. mdpi.com |

The adsorption of this compound onto various solid surfaces is a widely studied phenomenon in environmental science, as it is a key process in both pollution control and the understanding of contaminant transport. This compound is frequently used as a model adsorbate to characterize the adsorption capacity of new materials.

The adsorption process is influenced by several factors, including the nature of the adsorbent, the pH of the solution, the initial dye concentration, and the temperature. For instance, the adsorption of Methylene Blue onto activated carbon is favored under alkaline conditions. mdpi.com This is because at higher pH, the surface of the adsorbent may become more negatively charged, enhancing the electrostatic attraction with the cationic dye molecule. mdpi.com

The equilibrium of the adsorption process is often analyzed using isotherm models such as the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes adsorption on heterogeneous surfaces. nih.govacs.orgtandfonline.com Studies have shown that the adsorption of Methylene Blue on various materials, including activated carbon derived from tea seed shells and nanocrystalline cellulose, can be well-described by the Langmuir isotherm. nih.govacs.org

The kinetics of adsorption, which describes the rate of dye uptake, is often investigated using pseudo-first-order and pseudo-second-order models. nih.govacs.org The pseudo-second-order model often provides a better fit for the kinetic data, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. nih.govmdpi.com

The following table summarizes the adsorption characteristics of this compound on different environmental matrices.

| Adsorbent | Adsorption Isotherm Model | Kinetic Model | Maximum Adsorption Capacity (mg/g) |

| Tea activated carbon | Langmuir | Pseudo-second-order | 324.7 |

| Nanocrystalline cellulose | Langmuir | Pseudo-second-order | 101 |

| Carbon monolith | Langmuir | Pseudo-second-order | 127 |

| Polyaniline | Langmuir and Freundlich | Pseudo-first-order and pseudo-second-order | 19.67 |

| Polypyrrole | Langmuir and Freundlich | Pseudo-first-order and pseudo-second-order | 19.96 |

This compound has been investigated as a corrosion inhibitor for metals, particularly mild steel, in acidic environments. jmaterenvironsci.comfuto.edu.ngresearch-nexus.net Its effectiveness stems from its ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. jmaterenvironsci.comresearch-nexus.net

The inhibition efficiency of Methylene Blue is dependent on its concentration, with higher concentrations generally leading to better protection. jmaterenvironsci.comfuto.edu.ngresearch-nexus.net The presence of halide ions, such as chloride, bromide, and iodide, can have a synergistic effect, further enhancing the inhibition efficiency. futo.edu.ngresearch-nexus.netresearchgate.net

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been employed to elucidate the inhibition mechanism. Potentiodynamic polarization curves often reveal that Methylene Blue acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. jmaterenvironsci.com EIS measurements can confirm the formation of an adsorbed inhibitor film on the metal surface. jmaterenvironsci.com

The adsorption of this compound on the metal surface is a crucial aspect of its corrosion inhibition mechanism. The adsorption process can be described by various isotherms, with the Langmuir adsorption isotherm often providing a good fit for the experimental data. jmaterenvironsci.comfuto.edu.ngresearch-nexus.netemerald.com This suggests that the inhibitor molecules form a monolayer on the metal surface. The nature of the adsorption can be either physical (physisorption) or chemical (chemisorption), depending on the conditions. futo.edu.ngresearch-nexus.net At lower concentrations, physisorption may dominate, while at higher concentrations, chemisorption, involving the sharing of electrons between the inhibitor molecule and the metal, can occur. futo.edu.ngresearch-nexus.net

The table below presents data from corrosion inhibition studies of this compound on mild steel.

| Corrosive Medium | Inhibition Efficiency (%) | Adsorption Isotherm | Type of Inhibition |

| 0.5 M H2SO4 | 95 (at 5x10⁻³ M) | Langmuir | Mixed-type |

| 2 M H2SO4 | Increases with concentration | Langmuir and Frumkin | Physisorption at low concentration, chemisorption at high concentration |

| 1 M HCl | 88 (at 303 K) | Langmuir | Physical adsorption |

Advanced Biological Staining and Imaging Techniques for Research

This compound is a well-established biological stain with a long history of use in histology and cytology. stainsfile.com Its ability to differentially stain various cellular components makes it an invaluable tool for research in these fields.

Methylene Blue is a cationic or basic dye, meaning it carries a positive charge. researchgate.net This property is central to its staining mechanism, as it allows the dye to bind to negatively charged (anionic) components within cells. researchgate.netprotocols.io The most prominent of these are the nucleic acids, DNA and RNA, which are rich in phosphate (B84403) groups that carry a negative charge. macsenlab.com Consequently, Methylene Blue strongly stains the cell nucleus, where most of the DNA is located, a deep blue color. stainsfile.commacsenlab.com It also stains RNA in the cytoplasm, although with a lower affinity. protocols.io

This selective binding allows for the clear visualization and differentiation of the nucleus from the cytoplasm and other cellular structures. macsenlab.commorphisto.de In addition to nucleic acids, Methylene Blue can bind to other acidic tissue components, making it a useful general-purpose stain for observing cell morphology. researchgate.net

The applications of Methylene Blue in biological staining are diverse. It is used to stain animal cells, bacteria, and blood tissue specimens. macsenlab.comhomesciencetools.com In microbiology, it is employed to observe the shapes and structures of bacteria, which are often nearly colorless and difficult to see under a microscope without staining. macsenlab.com It is also used in cell viability assays, where in some cases, viable cells can metabolize the dye and render it colorless, while dead cells remain stained. macsenlab.com

Furthermore, Methylene Blue can be used for vital staining, which involves staining living cells. morphisto.de At low concentrations, it can permeate the cell membrane and bind to specific structures, such as mitochondria, without immediately killing the cell, allowing for the observation of cellular processes in real-time. morphisto.deyoutube.com

The table below outlines the cellular and subcellular components stained by this compound and the basis for this differential staining.

| Cellular Component | Staining Result | Mechanism of Staining |

| Nucleus (DNA) | Intense blue | Electrostatic interaction between the cationic dye and the anionic phosphate groups of DNA. macsenlab.commorphisto.de |

| Cytoplasm (RNA) | Lighter blue | Binding to anionic phosphate groups of RNA, generally with lower affinity than to DNA. protocols.io |

| Mitochondria | Blue | Can accumulate in mitochondria, particularly in vital staining procedures. morphisto.deyoutube.com |

| Bacteria | Blue | Stains acidic components within the bacterial cell, allowing for visualization of morphology. macsenlab.com |

Application in Advanced Microscopy for Research Imaging

Derivatives of this compound are foundational to numerous advanced microscopy techniques due to their unique properties as fluorescent dyes and high-contrast stains. These cationic thiazine dyes exhibit a strong affinity for acidic tissue components, particularly nucleic acids, making them invaluable for visualizing cellular and subcellular structures in biological research. chemimpex.comwikipedia.org Their utility spans from conventional light microscopy to sophisticated near-infrared (NIR) fluorescence imaging and correlative light-electron microscopy, enabling detailed qualitative and quantitative analysis of tissues and cells. mdpi.comnih.govnih.gov

Methylene Blue in Near-Infrared Fluorescence Imaging